(S)-1-Cbz-3-Boc-Aminopiperidine
Overview
Description
(S)-1-Cbz-3-Boc-Aminopiperidine is an organic compound that is commonly used in the synthesis of pharmaceuticals and other organic compounds. It is an important component of various drug synthesis methods and is widely used in laboratory settings.
Scientific Research Applications
(S)-1-Cbz-3-Boc-Aminopiperidine has been used in a wide variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as opioid receptor antagonists, anticonvulsants, and anti-inflammatory agents. It has also been used in the synthesis of peptides, proteins, and other organic compounds. Additionally, this compound has been used in the synthesis of various catalysts and reagents.
Mechanism of Action
The mechanism of action of (S)-1-Cbz-3-Boc-Aminopiperidine is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Inhibition of COX-2 has been linked to a variety of therapeutic effects, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have a variety of other effects, such as inhibition of the enzyme cyclooxygenase-2, stimulation of the release of endorphins, and inhibition of the enzyme monoamine oxidase.
Advantages and Limitations for Lab Experiments
(S)-1-Cbz-3-Boc-Aminopiperidine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and has a low toxicity profile. However, it is not suitable for use in humans due to its potential for causing side effects. Additionally, it is not suitable for use in long-term experiments due to its potential for causing adverse effects.
Future Directions
The use of (S)-1-Cbz-3-Boc-Aminopiperidine in scientific research has many potential future directions. One potential direction is the development of new pharmaceuticals and other organic compounds that utilize the compound. Additionally, further research could be conducted to investigate the potential therapeutic effects of the compound, as well as its potential for causing adverse effects. Additionally, further research could be conducted to investigate the potential for using the compound as a catalyst or reagent in various reactions. Finally, further research could be conducted to investigate the potential for using the compound in the synthesis of other organic compounds.
properties
IUPAC Name |
benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONIIVXRCVHFL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679447 | |
Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
876379-22-5 | |
Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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